N,N'-Sulfanediylbis(N-phenylaniline)
Description
N,N'-Sulfanediylbis(N-phenylaniline) (systematic name: N,N'-[sulfanediylbis(aniline)]diphenylamine) is a sulfur-bridged aromatic amine compound. Its structure comprises two N-phenylaniline moieties linked by a sulfanediyl (–S–) group (Fig. 1). The molecular formula is C24H20N2S, with a molecular weight of 368.49 g/mol. This compound is notable for its applications in polymer chemistry, particularly as a precursor for thermally stable polyimides and ligands in coordination chemistry .
Figure 1. Structure of N,N'-Sulfanediylbis(N-phenylaniline).
Properties
CAS No. |
2129-25-1 |
|---|---|
Molecular Formula |
C24H20N2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-phenyl-N-(N-phenylanilino)sulfanylaniline |
InChI |
InChI=1S/C24H20N2S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
GQIDDXDAUJENMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)SN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Sulfanediylbis(N-phenylaniline) typically involves the reaction of aniline with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Aniline is reacted with sulfur dichloride in the presence of a base, such as sodium hydroxide, to form the intermediate product.
- The intermediate product is then subjected to further reaction with aniline to yield N,N’-Sulfanediylbis(N-phenylaniline).
Industrial Production Methods
In industrial settings, the production of N,N’-Sulfanediylbis(N-phenylaniline) involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-Sulfanediylbis(N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N’-Sulfanediylbis(N-phenylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Sulfanediylbis(N-phenylaniline) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The sulfanediyl bridge distinguishes N,N'-Sulfanediylbis(N-phenylaniline) from analogs. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural Comparison of Sulfur-Containing Aromatic Amines
Key Findings :
Sulfur Bridge vs. Nitroso Group :
- The sulfanediyl bridge in the target compound enhances thermal stability compared to N-Nitrosodiphenylamine (), which decomposes readily due to its nitroso group .
- N-Nitrosodiphenylamine has a higher reactivity hazard (Fire Rating = 3) , whereas sulfur-bridged compounds exhibit lower flammability.
Amide vs. Aniline Substituents :
- The amide-containing analog () shows improved solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding capacity, unlike the hydrophobic N-phenylaniline groups in the target compound .
Thiadiazole Incorporation :
- The thiadiazole-containing compound () demonstrates bioactivity (e.g., glutaminase inhibition) owing to its heterocyclic structure, a feature absent in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The high LogP of N,N'-Sulfanediylbis(N-phenylaniline) indicates strong lipophilicity, making it suitable for non-aqueous polymer synthesis .
- The amide analog’s lower LogP aligns with its pharmaceutical applications, where moderate hydrophilicity is advantageous .
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